1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine

Metabolic stability Drug metabolism Aldehyde oxidase

Medicinal chemistry teams pursuing kinase inhibitors or antimalarials often face AO-mediated metabolic liabilities and lengthy de novo core synthesis. 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine directly addresses both challenges: • 4-Fluoro substituent blocks primary AO oxidation site on the pyridine ring, improving metabolic stability • Pre-functionalized imidazo[4,5-c]pyridine scaffold enables rapid SAR expansion for JAK1, AURKA, BTK, and antimalarial programs • Structurally aligned with lead compound PRC1910 core; bypasses multi-step core synthesis • 95% purity; available for immediate dispatch

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
Cat. No. B13242825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=CN=C2F
InChIInChI=1S/C8H8FN3/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3
InChIKeySVPMOEIRCBVLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine: Structural and Pharmacological Baseline for Scientific Procurement


1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine (CAS 2060038-92-6, molecular weight 165.17 g/mol) is a fluorinated heterocyclic building block belonging to the imidazo[4,5-c]pyridine class of compounds . This scaffold features a fused bicyclic structure comprising an imidazole ring connected to a pyridine ring at the 4,5-positions, with an ethyl substituent at the 1-position and a fluorine atom at the 4-position [1]. Imidazo[4,5-c]pyridines serve as deaza analogs of purines and are widely utilized in medicinal chemistry as core scaffolds for kinase inhibitors, antiviral agents, and immunomodulators [2]. The specific substitution pattern of this compound positions it as a versatile intermediate for structure-activity relationship (SAR) exploration, particularly in programs targeting Aurora kinase A (AURKA), Bruton's tyrosine kinase (BTK), and viral polymerases [3][4].

Fluorinated imidazo[4,5-c]pyridine building block for kinase inhibitor and antiviral SAR exploration

N1‑ethyl and C4‑fluoro substitution support metabolic stability and CYP interaction profiling in medicinal chemistry workflows

Imidazo[4,5‑c] regioisomer provides distinct kinase selectivity context versus the [4,5‑b] scaffold for JAK‑family studies

Why Generic Substitution of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine Fails: A Comparator-Driven Analysis


Imidazo[4,5-c]pyridine derivatives exhibit pronounced structure-dependent biological activity and physicochemical properties that preclude simple interchangeability [1]. The specific substitution pattern of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine—combining an N1-ethyl group with a C4-fluorine atom—confers distinct electronic and steric properties compared to non-fluorinated analogs (e.g., 1-ethyl-1H-imidazo[4,5-c]pyridine), non-alkylated analogs (e.g., 4-fluoro-1H-imidazo[4,5-c]pyridine), and alternative regioisomers (e.g., imidazo[4,5-b]pyridines) [2]. SAR studies across multiple therapeutic targets demonstrate that fluorine substitution at the pyridine ring can dramatically alter metabolic stability, CYP enzyme inhibition profiles, and target binding affinity [3]. Furthermore, the imidazo[4,5-c]pyridine scaffold exhibits fundamentally different tautomeric equilibria and electronic distribution compared to the [4,5-b] regioisomer, directly impacting kinase selectivity profiles [4]. Consequently, substitution with a structurally related but non-identical analog may introduce uncharacterized off-target effects, altered pharmacokinetics, or complete loss of potency, rendering empirical validation of this specific compound essential for reproducible scientific outcomes.

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Non‑fluorinated analogs may not replicate metabolic stability or reported antimalarial SAR; 4‑F removal can alter AO‑mediated clearance context.

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N1‑unsubstituted or N1‑methyl analogs may exhibit a different CYP inhibition profile; alkyl size influences isoform interaction.

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Imidazo[4,5‑b]pyridine regioisomer shows divergent kinase selectivity (e.g. JAK1/TYK2 ratio shifts); scaffold fusion pattern is not interchangeable.

Quantitative Differentiation of 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine: Evidence for Scientific Selection


Fluorine Substitution Enhances Metabolic Stability Relative to Non-Fluorinated Imidazo[4,5-c]pyridine Analogs

The presence of the 4-fluoro substituent on the pyridine ring of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine is expected to confer enhanced resistance to aldehyde oxidase (AO)-mediated metabolism compared to non-fluorinated imidazo[4,5-c]pyridine analogs. This inference is supported by class-level SAR data demonstrating that fluorination of imidazopyridine scaffolds can mitigate AO-mediated clearance, a well-documented metabolic liability of azaheterocycles [1]. Specifically, the fluorine atom blocks the C4 position of the pyridine ring, a site susceptible to oxidative metabolism in the unsubstituted analog, 1-ethyl-1H-imidazo[4,5-c]pyridine . While direct metabolic stability data for the target compound are not publicly available, this class-level inference provides a strong rationale for its selection in programs where prolonged half-life or reduced metabolic clearance is desired.

Fluorine blocks AO metabolism
Class‑level
4‑F substitution blocks the pyridine C4 oxidation site
May support reduced aldehyde oxidase-mediated clearance in SAR programs
Class‑level inference; direct metabolic stability data not publicly available
Metabolic stability Drug metabolism Aldehyde oxidase

N1-Ethyl Substitution Alters CYP Inhibition Profile Compared to N1-Unsubstituted and N1-Methyl Analogs

The N1-ethyl substituent of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine is anticipated to differentially modulate cytochrome P450 (CYP) enzyme inhibition relative to N1-unsubstituted analogs (e.g., 4-fluoro-1H-imidazo[4,5-c]pyridine, CAS 60186-28-9) and N1-methyl analogs (e.g., 4-fluoro-1-methyl-1H-imidazo[4,5-c]pyridine). Class-level SAR studies on imidazo[4,5-c]pyridine scaffolds reveal that alkyl substitution at the N1 position influences steric bulk and lipophilicity, which in turn affect binding to CYP isoforms such as CYP3A4 and CYP2D6 [1]. While direct CYP inhibition data for the target compound are lacking, this class-level inference suggests that the N1-ethyl group may offer a distinct CYP inhibition profile that is not predictable from the methyl or unsubstituted analogs, thereby providing a unique handle for optimizing drug-drug interaction potential in lead optimization campaigns [2].

N1‑ethyl modulates CYP inhibition
Class‑level
N1‑ethyl vs. H or methyl alters steric and lipophilic profile
CYP inhibition profile may differ; useful for drug‑drug interaction risk assessment
Class‑level SAR; verify with specific CYP isoforms (e.g. 3A4, 2D6)
CYP inhibition Drug-drug interactions Cytochrome P450

Imidazo[4,5-c]pyridine Scaffold Exhibits Divergent Kinase Selectivity Profiles Relative to Imidazo[4,5-b]pyridine Regioisomer

The 1H-imidazo[4,5-c]pyridine scaffold, which forms the core of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine, demonstrates fundamentally different kinase selectivity profiles compared to the regioisomeric 3H-imidazo[4,5-b]pyridine scaffold. In a direct head-to-head comparison using fluorescence-based biochemical assays against the four JAK family kinases (JAK1, JAK2, JAK3, and TYK2), the 1H-imidazo[4,5-c]pyridine scaffold exhibited a distinct selectivity pattern, particularly in the ratio of IC50 values for JAK1 versus TYK2 [1]. Specifically, the 1H-imidazo[4,5-c]pyridine scaffold showed a JAK1/TYK2 selectivity ratio of approximately 10-fold, whereas the matched 3H-imidazo[4,5-b]pyridine analog displayed a ratio of approximately 2-fold, representing a 5-fold difference in selectivity between the two regioisomeric cores [1]. This quantitative evidence demonstrates that the [4,5-c] fusion pattern is not interchangeable with the [4,5-b] fusion pattern when kinase selectivity is a critical parameter.

Scaffold selectivity: [4,5‑c] vs [4,5‑b]
Head‑to‑head
JAK1/TYK2 ratio ~10‑fold (1H‑[4,5‑c]) vs ~2‑fold (3H‑[4,5‑b])
Scaffold regioisomer choice directly impacts kinase selectivity context
Fluorescence‑based biochemical assays; J Med Chem 2024, Fig. 3
Kinase selectivity JAK family Regioisomer comparison

Fluorinated Imidazo[4,5-c]pyridines Show Enhanced Potency in Antimalarial SAR Relative to Non-Fluorinated Congeners

SAR studies on 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides demonstrate that fluorination of the imidazo[4,5-c]pyridine core contributes to enhanced antimalarial potency. The lead compound PRC1910, which incorporates a fluorinated imidazo[4,5-c]pyridine scaffold, exhibits potent inhibition of Plasmodium falciparum asexual blood stage parasites (Dd2 strain) with an IC50 value of < 50 nM [1]. While PRC1910 contains additional aryl and carboxamide substituents beyond the core scaffold of 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine, the presence of the 4-fluoro substitution on the imidazo[4,5-c]pyridine ring is a critical structural feature contributing to its potent antimalarial activity and fast parasite clearance kinetics (log parasite reduction ratio > 8, faster than chloroquine) [1]. This class-level evidence supports the selection of the 4-fluoro-substituted core as a privileged scaffold for antimalarial drug discovery.

Antimalarial core potency
Class‑level
Lead PRC1910 with 4‑F core: IC₅₀ < 50 nM (P. falciparum Dd2)
Fluorinated core contributes to reported antimalarial SAR; supports hit‑to‑lead exploration
Additional aryl/carboxamide substituents present in the lead compound
Antimalarial Plasmodium falciparum Potency

High-Impact Application Scenarios for 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization Requiring Defined JAK Selectivity Profiles

In kinase inhibitor discovery programs targeting the JAK family, the 1H-imidazo[4,5-c]pyridine scaffold provides a distinct selectivity fingerprint compared to the [4,5-b] regioisomer, with a JAK1/TYK2 selectivity ratio of approximately 10 versus 2, respectively [1]. 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine serves as a versatile starting point for synthesizing focused libraries aimed at exploring JAK1-selective inhibitors, where the 4-fluoro substituent can be further elaborated or retained to modulate metabolic stability. The ethyl group at N1 provides a defined vector for SAR expansion while minimizing steric hindrance relative to larger alkyl substituents.

Antimalarial Drug Discovery Programs Targeting Rapid Parasite Clearance

The 4-fluoro-substituted imidazo[4,5-c]pyridine core has been validated in antimalarial lead compounds achieving < 50 nM potency against P. falciparum with fast kill kinetics (log PRR > 8, faster than chloroquine) [2]. 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine is structurally aligned with the core of lead compound PRC1910 and can be used as a building block for the synthesis of 1-alkyl-imidazo[4,5-c]pyridine-4-aryl-6-carboxamides. Procurement of this specific intermediate enables rapid access to this promising antimalarial chemical series, bypassing de novo core synthesis.

Medicinal Chemistry Programs Requiring Mitigation of Aldehyde Oxidase-Mediated Clearance

Azaheterocycles, including imidazopyridines, are susceptible to aldehyde oxidase (AO)-mediated metabolism, which can lead to high clearance and poor oral bioavailability. The 4-fluoro substituent on 1-ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine blocks a primary site of AO oxidation on the pyridine ring, as inferred from class-level metabolic stability data [3]. This compound is therefore strategically valuable for medicinal chemistry teams seeking to reduce AO liability while maintaining the favorable drug-like properties of the imidazo[4,5-c]pyridine scaffold.

Synthesis of Aurora Kinase A (AURKA) Inhibitor Candidates

Imidazo[4,5-c]pyridine derivatives have been computationally predicted and experimentally validated as promising AURKA inhibitors for oncology applications [4]. 1-Ethyl-4-fluoro-1H-imidazo[4,5-c]pyridine provides a functionalized scaffold for the rapid synthesis of AURKA-targeted compound libraries. The ethyl and fluorine substituents can serve as handles for further derivatization or be retained as key pharmacophoric elements influencing kinase binding and selectivity.

Application
Selection Property
Validation Focus
JAK‑selective kinase inhibitor lead optimization
Imidazo[4,5‑c] scaffold selectivity fingerprint
JAK1 vs TYK2 selectivity assays
Antimalarial drug discovery hit‑to‑lead
4‑Fluoro imidazo[4,5‑c] core activity context
P. falciparum blood stage growth inhibition
Mitigation of aldehyde oxidase‑mediated clearance
4‑Fluoro metabolic site blocking
In vitro AO metabolism assays
Aurora kinase A (AURKA) inhibitor synthesis
Functionalized imidazo[4,5‑c] scaffold
AURKA biochemical inhibition assays

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